3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
Übersicht
Beschreibung
3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloromethyl group at the 3-position and a difluorophenyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine typically involves the reaction of 2,6-difluorobenzyl chloride with a suitable pyridazine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro or tetrahydro pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme kinetics and binding interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to altered biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-6-phenylpyridazine: Lacks the difluorophenyl group, which may affect its reactivity and biological activity.
3-(Bromomethyl)-6-(2,6-difluorophenyl)pyridazine: Similar structure but with a bromomethyl group instead of chloromethyl, potentially altering its reactivity.
6-(2,6-Difluorophenyl)pyridazine: Lacks the chloromethyl group, which may influence its chemical properties and applications.
Uniqueness
3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is unique due to the presence of both chloromethyl and difluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents can enhance its utility in various applications, making it a valuable compound in scientific research and industrial processes.
Biologische Aktivität
3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine, a pyridazine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chloromethyl group and a difluorophenyl moiety attached to a pyridazine ring. Its molecular formula is , with a molecular weight of approximately 233.64 g/mol. The structural features contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory processes and cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may also affect ROS levels within cells, contributing to its cytotoxic effects against tumor cells.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cytotoxicity : The compound displayed cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, it exhibited IC50 values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells .
- Mechanism of Action : It was found to induce late apoptosis in A549 cells and arrest the cell cycle at the G0/G1 phase, indicating its potential as a therapeutic agent for lung cancer .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications:
- Inhibition of COX Enzymes : Preliminary studies indicated that derivatives of pyridazine compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. For example, related compounds demonstrated IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .
- In Vivo Efficacy : Animal models have been used to assess the anti-inflammatory effects through carrageenan-induced paw edema tests, showing significant reductions in inflammation .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity:
Compound | Substituent | IC50 (μM) | Activity |
---|---|---|---|
3a | Chloromethyl | 0.04 ± 0.01 | COX-2 Inhibition |
4b | Difluorophenyl | 0.04 ± 0.02 | COX-2 Inhibition |
12e | Triazolo-pyridazine | 1.06 ± 0.16 | Cytotoxicity A549 |
The presence of electron-withdrawing groups such as fluorine enhances the potency against target enzymes and improves overall biological activity .
Case Studies
Several case studies have documented the efficacy of this compound:
- Breast Cancer Study : In a study involving MCF-7 cells, treatment with pyridazine derivatives led to significant reductions in cell viability and induction of apoptosis.
- Lung Cancer Research : The impact on A549 cells was profound, with notable changes in cell cycle distribution and increased apoptosis rates upon treatment with varying concentrations of the compound .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2/c12-6-7-4-5-10(16-15-7)11-8(13)2-1-3-9(11)14/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWSUTRSRTVBHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235319 | |
Record name | 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1405127-63-0 | |
Record name | 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1405127-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.